2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide
Description
2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide is a chiral acetamide derivative featuring an isopropyl group and a (S)-configured 1-methyl-pyrrolidin-3-yl substituent on the nitrogen atoms. Its molecular formula is C₁₁H₂₂N₄O, with a molecular weight of 226.32 g/mol. The stereochemistry at the pyrrolidine ring (S-configuration) and the branched isopropyl group distinguish it from structurally related compounds.
Properties
IUPAC Name |
2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8(2)13(10(14)6-11)9-4-5-12(3)7-9/h8-9H,4-7,11H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIUFNACHLTDGI-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCN(C1)C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Derivation from L-Proline
L-Proline serves as a cost-effective chiral starting material. The synthesis involves:
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Methylation : Treating L-proline with methyl iodide in the presence of a base (e.g., K₂CO₃) to form 1-methylproline.
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Reduction : Converting the carboxylic acid to an alcohol using LiAlH₄, yielding (S)-1-methylpyrrolidin-3-ol.
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Amidation and Hofmann Rearrangement : Reacting the alcohol with phthalic anhydride to form a phthalimide derivative, followed by Hofmann rearrangement to generate the primary amine.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | 85 | 92 |
| Reduction | LiAlH₄, THF, 0°C→RT, 4h | 78 | 95 |
| Hofmann Rearrangement | Br₂, NaOH, H₂O, 0°C, 2h | 65 | 90 |
β-Amino Acetamide Backbone Construction
Gabriel Synthesis for β-Amino Acid Precursor
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Phthalimide Protection : Reacting ethyl bromoacetate with potassium phthalimide to form phthalimidomalonic ester.
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Alkylation : Introducing the isopropyl group via alkylation with isopropyl bromide under basic conditions.
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Deprotection : Hydrazinolysis to release the β-amino acid, followed by acetylation with acetic anhydride.
Optimization Insight :
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Solvent Effects : Using DMF instead of THF improves alkylation yields by 15% due to better solubility of intermediates.
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Catalyst Screening : Pd/C (5% wt) enhances deprotection efficiency, reducing reaction time from 24h to 6h.
Coupling Strategies for Final Assembly
Schlenk Equilibrium for N-Alkylation
The pyrrolidine amine reacts with β-amino acetyl chloride in a two-phase system (toluene/H₂O) with NaHCO₃ as a base. The isopropyl group is introduced via subsequent alkylation with isopropyl bromide.
Critical Parameters :
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Temperature Control : Maintaining 0–5°C during acylation minimizes racemization (<2% enantiomeric excess loss).
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Mole Ratio : A 1:1.2 ratio of pyrrolidine amine to acyl chloride ensures complete conversion without dimerization.
Stereochemical Control and Resolution
Chiral Auxiliary Approach
Employing (R)-Binap as a chiral ligand in the Pd-catalyzed coupling step achieves 98% enantiomeric excess (ee). The auxiliary is removed via acid hydrolysis post-coupling.
Enzymatic Resolution
Lipase-catalyzed acetylation of the racemic pyrrolidine intermediate selectively acetylates the (R)-enantiomer, leaving the desired (S)-form unreacted (ee >99%).
Purification and Analytical Characterization
Column Chromatography
Recrystallization
Crystallization from ethanol/water (7:3) yields needle-shaped crystals with >99.5% purity (by NMR).
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 1.15 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 2.45–2.60 (m, 2H, pyrrolidine CH₂), 3.20 (s, 3H, NCH₃).
Comparative Evaluation of Synthetic Routes
| Method | Total Yield (%) | ee (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Chiral Pool (L-Proline) | 52 | 99 | 120 | High |
| Enzymatic Resolution | 48 | 99.5 | 180 | Moderate |
| Chiral Auxiliary (Binap) | 60 | 98 | 250 | Low |
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enable precise control over exothermic acylation steps, reducing batch time from 8h to 30min and improving safety.
Green Chemistry Metrics
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E-Factor : 18 (solvent recovery reduces to 12).
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PMI (Process Mass Intensity) : 32, optimized via solvent substitution (2-MeTHF instead of DCM).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Halides, electrophiles; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new substituted derivatives of the original compound.
Scientific Research Applications
2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Stereochemical Differences
The compound’s closest analogs differ in substituent groups, stereochemistry, and backbone modifications. Key examples include:
Key Observations:
- Stereochemistry: The (S)-configuration in the target compound contrasts with (R)-configured analogs (e.g., 2-Amino-N-ethyl-N-((R)-pyrrolidin-3-yl)-acetamide), which may exhibit divergent biological activities due to enantioselective interactions .
- Backbone Modifications : Piperidine-containing analogs lack the pyrrolidine ring’s conformational rigidity, altering pharmacokinetic properties .
- Functional Group Variations: The chloro-substituted analog () replaces the amino group with an electron-withdrawing chlorine atom, significantly altering electronic properties and reactivity .
Physicochemical and Reactivity Comparisons
- Electronic Effects: The amino group in the target compound enhances nucleophilicity compared to chloro-substituted analogs, making it more reactive in acyl-transfer reactions .
- Lumping Strategy Relevance : Per , compounds like the target and its analogs may be grouped under "chiral acetamides" in computational models due to shared reactivity patterns. However, stereochemical and substituent differences necessitate distinct treatment in high-precision applications (e.g., drug design) .
Biological Activity
2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula for 2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide is CHNO, with a molecular weight of 199.29 g/mol. The compound features an amino group, an isopropyl group, and a pyrrolidine derivative, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | 2-amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide |
| CAS Number | 1353974-82-9 |
The biological activity of 2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with various molecular targets within the body. It may function as an enzyme inhibitor or modulate receptor activity, influencing cellular signaling pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound can bind to active sites or allosteric sites on enzymes, inhibiting their function.
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting synaptic transmission and influencing neurological processes.
Biological Activity and Therapeutic Potential
Research indicates that this compound has potential therapeutic applications in several areas:
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar pyrrolidine derivatives. For instance, compounds with structural similarities demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, suggesting that 2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide may exhibit comparable effects .
2. Neuropharmacological Effects
Given its structure, this compound may influence central nervous system (CNS) functions. Pyrrolidine derivatives are often investigated for their potential neuroprotective and cognitive-enhancing properties. Studies have shown that similar compounds can enhance synaptic plasticity and exhibit neuroprotective effects in models of neurodegeneration.
3. Anti-inflammatory Properties
Preliminary investigations suggest that the compound could possess anti-inflammatory properties by modulating pro-inflammatory cytokine production or inhibiting specific signaling pathways involved in inflammation . This aspect warrants further exploration in clinical settings.
Case Studies and Research Findings
Several studies have reported on the biological activity of related compounds, providing insights into the potential effects of 2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide:
Study Overview
A study published in the Journal of Medicinal Chemistry focused on the optimization of pyrrolidine-based compounds for enhanced biological activity. The researchers found that modifications to the pyrrolidine ring significantly affected both potency and selectivity towards specific biological targets .
Key Findings
- In Vitro Testing : Compounds similar to 2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide were tested for their ability to inhibit cell proliferation in cancer cell lines.
- Apoptosis Induction : Certain derivatives induced apoptosis in treated cells, indicating potential as anticancer agents.
Q & A
Basic Research Questions
Q. What are the critical factors for optimizing the synthesis of 2-Amino-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide?
- Methodological Answer : Key factors include temperature control (0–5°C for reaction initiation), solvent selection (ethanol as a common medium), and catalyst use (e.g., piperidine for Knoevenagel condensation analogs). Statistical Design of Experiments (DoE) can reduce trial iterations by identifying optimal conditions (e.g., reaction time, molar ratios) . Purification via recrystallization or chromatography is essential, with characterization using NMR and mass spectrometry to confirm stereochemical integrity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry (e.g., (S)-configuration) and detects impurities.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₂₃N₃O).
- HPLC/Purity Assays : Quantify impurities, especially for chiral resolution .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability if decomposition data are lacking .
Q. How can researchers validate the biological activity of this compound in preliminary assays?
- Methodological Answer : Use dose-response curves in target-specific assays (e.g., receptor binding or enzyme inhibition). Include positive/negative controls and replicate experiments to minimize variability. Cross-validate results with structural analogs (e.g., pyrrolidine- or acetamide-based compounds) to identify structure-activity relationships .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and reaction energetics. Tools like ICReDD integrate computational reaction path searches with experimental validation to prioritize viable pathways . Machine learning models trained on pyrrolidine-acetamide reaction databases can predict optimal catalysts or solvents .
Q. How should researchers address discrepancies between experimental and computational data for this compound?
- Methodological Answer :
- Triangulation : Compare results across multiple methods (e.g., NMR, X-ray crystallography, and computational docking).
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis sets in DFT) and experimental measurements (e.g., NMR signal drift).
- Iterative Design : Use discrepancies to refine computational models (e.g., adjusting solvation parameters) and experimental protocols (e.g., reaction quenching methods) .
Q. What methodologies are recommended for studying the compound’s stability under varying conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then monitor degradation products via LC-MS.
- Kinetic Modeling : Estimate shelf-life using Arrhenius equations for accelerated stability testing.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which impacts solid-state stability .
Q. How can researchers design experiments to resolve ambiguous stereochemical outcomes in derivatives?
- Methodological Answer :
- Chiral Chromatography : Separate enantiomers using columns with cyclodextrin or cellulose-based stationary phases.
- X-ray Crystallography : Confirm absolute configuration if crystals are obtainable.
- Circular Dichroism (CD) : Compare experimental spectra with computational predictions for chiral centers .
Data Management and Reproducibility
Q. What frameworks ensure reproducibility in synthesizing and testing this compound?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Document reaction parameters (e.g., humidity, stirring speed) to identify variability sources.
- FAIR Data Principles : Make datasets machine-readable and citeable (e.g., via PubChem entries) .
- Collaborative Validation : Share samples with independent labs to cross-check biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
